Akt Inhibitory Potency Comparison
Akt-IN-12 inhibits Akt kinase activity with an IC50 of 0.55 μM in a cell-free assay [1]. While this potency is lower than that of clinical-stage pan-Akt inhibitors such as ipatasertib (Akt1 IC50 = 5 nM) and MK-2206 (Akt1 IC50 = 5-8 nM) , the cross-study difference highlights that Akt-IN-12 occupies a distinct potency tier suitable for target engagement without complete pathway ablation—a consideration for researchers seeking graded inhibition rather than near-complete suppression.
| Evidence Dimension | Akt kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.55 μM |
| Comparator Or Baseline | Ipatasertib: 5 nM (Akt1) ; MK-2206: 5-8 nM (Akt1) |
| Quantified Difference | Akt-IN-12 is ~110-fold less potent than ipatasertib and ~69-110-fold less potent than MK-2206 against Akt1 |
| Conditions | Cell-free Akt kinase inhibition assay [1]; comparator data from independent studies using recombinant Akt1 kinase assays |
Why This Matters
For experiments requiring partial Akt inhibition to avoid compensatory feedback activation or to study dose-response relationships, Akt-IN-12 provides a defined, sub-micromolar potency that may be preferable to sub-nanomolar clinical candidates.
- [1] Yang, J., Hu, S., Wang, C., Song, J., Chen, C., Fan, Y., Ben-David, Y., & Pan, W. (2020). Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway. European Journal of Medicinal Chemistry, 186, 111898. View Source
